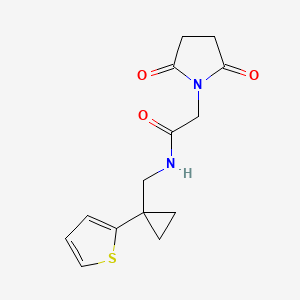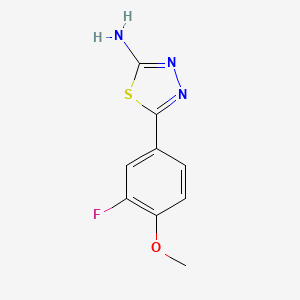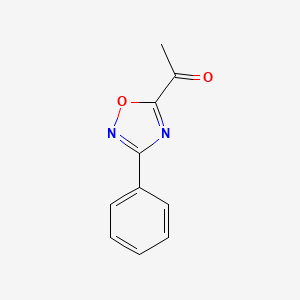
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as N-[2-(1-pyrrolidinyl)ethyl]acetamides, involves complex organic reactions, starting from chiral amino acids to introduce various alkyl and aryl substituents. This process aims to achieve compounds capable of adopting specific conformations for desired biological activities (Costello et al., 1991). Similarly, the synthesis of derivatives through modifications at the carbon adjacent to the amide nitrogen shows the depth of synthetic approaches in developing compounds with specific chemical properties (Barlow et al., 1991).
Molecular Structure Analysis
Molecular structure analysis involves studying the compound's conformational preferences and how substituents' positioning influences its biological activities. For instance, compounds with specific conformations can exhibit potent biological activities, as seen in opioid agonists' development (Costello et al., 1991). Such analyses are crucial for understanding the relationship between structure and function in chemical compounds.
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can be diverse, including reactions under specific conditions to introduce or modify functional groups, alter the core structure, or improve the compound's biological activities. The reactivity of such compounds often involves interactions with biological targets through mechanisms such as competitive binding or enzyme inhibition, as explored in the synthesis and biological evaluation of related compounds (Veinberg et al., 2013).
科学的研究の応用
Pharmacological Characterization and Potential Use in Depression and Addiction Disorders : A study by Grimwood et al. (2011) described a compound with a structure similar to the one , focusing on its pharmacological characterization. This compound, a κ-opioid receptor antagonist, demonstrated potential for treating depression and addiction disorders (Grimwood et al., 2011).
Synthesis and Evaluation as Opioid Kappa Agonists : Research by Costello et al. (1991) involved the synthesis of a series of compounds structurally related to the specified chemical. These compounds were evaluated as opioid kappa agonists, showing significant analgesic effects (Costello et al., 1991).
Investigation in Insecticidal Applications : Fadda et al. (2017) explored the use of a precursor similar to the mentioned compound for synthesizing various heterocycles. These compounds were tested as insecticidal agents against the cotton leafworm, demonstrating potential in pest control (Fadda et al., 2017).
Antitumor Activity : Albratty et al. (2017) studied derivatives of a compound closely related to the one for their antitumor activity. Some of these derivatives showed promising inhibitory effects on different cancer cell lines (Albratty et al., 2017).
Use in the Synthesis of New Heterocyclic Assemblies : Obydennov et al. (2017) demonstrated that compounds similar to the one mentioned can be used in cyclocondensation reactions to form new heterocyclic assemblies (Obydennov et al., 2017).
Synthesis of Polyfunctionally Substituted Heterocyclic Compounds : A study by Shams et al. (2010) discussed the synthesis of different heterocyclic derivatives using a compound structurally similar to the one , showing high inhibitory effects in antitumor activities (Shams et al., 2010).
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-11(8-16-12(18)3-4-13(16)19)15-9-14(5-6-14)10-2-1-7-20-10/h1-2,7H,3-6,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBSYAMMNRSWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea](/img/structure/B2491472.png)
![5-chloro-N-[cyano(oxolan-3-yl)methyl]-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2491473.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2491474.png)


![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2491482.png)
![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)

![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2491490.png)
![3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2491491.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2491492.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2491495.png)